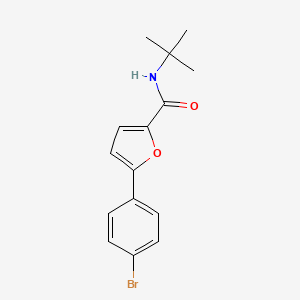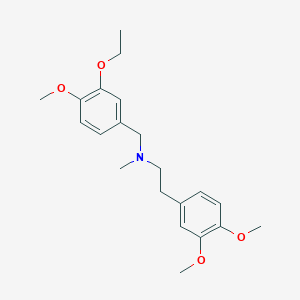
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid, also known as BDQ, is a potent antibiotic drug that has shown promising results in the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. Despite the availability of other antibiotics, TB remains a major health concern, particularly in developing countries. BDQ has been shown to be effective against both drug-susceptible and drug-resistant strains of TB, making it a valuable addition to the current arsenal of TB drugs.
作用机制
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid targets the bacterial ATP synthase, which is essential for energy production in the bacterial cell. By inhibiting ATP synthase, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid disrupts the energy metabolism of the bacteria, leading to cell death. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has a unique mechanism of action compared to other TB drugs, which target different aspects of bacterial metabolism.
Biochemical and physiological effects
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is metabolized primarily by the liver, and its metabolites are excreted in the urine and feces. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a low potential for drug-drug interactions, making it a safe and effective treatment option for TB.
实验室实验的优点和局限性
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has several advantages for use in laboratory experiments. It is highly effective against drug-resistant TB strains, making it a valuable tool for studying the mechanisms of drug resistance in TB. 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is also relatively non-toxic, making it a safe option for in vitro and in vivo studies. However, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is a complex molecule that requires a multi-step synthesis process, which may limit its availability for some research applications.
未来方向
There are several areas of future research for 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid. One area of focus is the development of new formulations of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for TB drugs, which can complement the unique mechanism of action of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid. Finally, the use of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid in combination with other TB drugs is an area of active research, as combination therapy has been shown to be effective in reducing the duration of TB treatment and preventing the development of drug resistance.
合成方法
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is a complex molecule that requires a multi-step synthesis process. The synthesis of 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid involves the condensation of 2,3-dimethylquinoxaline with 1,3-benzodioxole-5-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid to form 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid.
科学研究应用
2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied in preclinical and clinical trials for its efficacy against TB. In vitro studies have shown that 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid is effective against both drug-susceptible and drug-resistant strains of TB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In animal studies, 2-(1,3-benzodioxol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid has been shown to reduce bacterial load and improve survival rates in TB-infected mice.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-3-5-13-14(19(21)22)8-15(20-18(13)11(10)2)12-4-6-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVZSKHKRBBXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6127754.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(methylthio)propanamide](/img/structure/B6127762.png)
![8-bromo-N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6127772.png)
![4-{[(2-chloro-5-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127778.png)
![ethyl 2-(benzoylamino)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127785.png)
![2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127798.png)
![5-ethyl-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6127802.png)
![7-(4-isopropylbenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6127808.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127811.png)
![1-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-2-phenylethanone](/img/structure/B6127818.png)
![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)